N-tert-butyl-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
Description
N-tert-butyl-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a small organic molecule characterized by a pyridine core substituted with cyano (CN), phenyl (C₆H₅), and trifluoromethyl (CF₃) groups at positions 3, 6, and 4, respectively. The sulfur atom at position 2 of the pyridine forms a thioether linkage to an acetamide moiety, which is further substituted with a tert-butyl group on the nitrogen. This structural framework confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-tert-butyl-2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c1-18(2,3)25-16(26)11-27-17-13(10-23)14(19(20,21)22)9-15(24-17)12-7-5-4-6-8-12/h4-9H,11H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKAULWXDRUONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound is likely to interact with its targets through a chemoselective process The exact mode of action is not clearly defined in the available literature
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several derivatives, differing primarily in substituents on the pyridine ring and the acetamide nitrogen.
Key Structural Variations and Molecular Data
Analysis of Structural Differences and Implications
Pyridine Substituents
- Methyl () : Reduces steric bulk, increasing solubility but possibly decreasing target affinity.
- 2-Thienyl () : Introduces a sulfur-containing heterocycle, which may alter electronic properties and redox stability.
Acetamide N-Substituents
- 2-Chloro-5-(trifluoromethyl)phenyl () : Adds electron-withdrawing groups, increasing electrophilicity and reactivity in nucleophilic environments.
- 1-Cyanocycloheptyl (): Combines a bulky cycloalkane with a polar cyano group, balancing solubility and steric effects.
- 1-(1-Adamantyl)ethyl () : Adamantane’s rigid, lipophilic structure may enhance blood-brain barrier penetration, relevant for CNS-targeted drugs.
Physicochemical Properties
- Molecular Weight: Ranges from 396.44 g/mol () to 499.59 g/mol ().
- Trifluoromethyl Group (All Compounds) : Improves metabolic stability and electronegativity, a common feature in agrochemicals and pharmaceuticals .
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